molecular formula C26H30N4O9 B8114092 Alloc-Val-Ala-PAB-PNP

Alloc-Val-Ala-PAB-PNP

Cat. No.: B8114092
M. Wt: 542.5 g/mol
InChI Key: BZGXVVQUDVGISV-JTSKRJEESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Early Innovations in Linker Design

The genesis of cleavable linkers traces back to the 1980s, when researchers sought to improve the stability and specificity of immunotoxins. Initial strategies relied on acid-labile hydrazone bonds, which released drugs in the acidic tumor microenvironment. However, these linkers suffered from premature cleavage in circulation, leading to systemic toxicity. The advent of enzymatically cleavable peptide linkers in the 2000s marked a paradigm shift, leveraging intracellular proteases like cathepsin B for controlled drug release.

Rise of Peptide-Based Linkers

Dipeptide sequences such as valine-citrulline (Val-Cit) and phenylalanine-lysine (Phe-Lys) became gold standards due to their compatibility with protease-rich lysosomal environments. The incorporation of self-immolative PAB spacers further enhanced stability, enabling 1,6-elimination upon cleavage to release unmodified payloads. For example, Brentuximab vedotin (Adcetris®) utilized a Val-Cit-PAB linker to deliver monomethyl auristatin E (MMAE) with a drug-to-antibody ratio (DAR) of 4.

Evolution to Val-Ala-PAB Systems

While Val-Cit linkers dominated early ADC development, their susceptibility to carboxylesterase-mediated cleavage in plasma prompted the exploration of alternatives. Val-Ala sequences, as seen in Alloc-Val-Ala-PAB-PNP, demonstrated superior plasma stability due to reduced recognition by circulating proteases. This shift was validated in 2024 with the introduction of double self-immolative Val-Ala linkers, which minimized premature payload release while maintaining efficient lysosomal activation.

Properties

IUPAC Name

[4-[[(2S)-2-[[(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O9/c1-5-14-37-25(33)29-22(16(2)3)24(32)27-17(4)23(31)28-19-8-6-18(7-9-19)15-38-26(34)39-21-12-10-20(11-13-21)30(35)36/h5-13,16-17,22H,1,14-15H2,2-4H3,(H,27,32)(H,28,31)(H,29,33)/t17-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGXVVQUDVGISV-JTSKRJEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Phase Peptide Synthesis of Val-Ala Dipeptide

The Val-Ala sequence is typically assembled on a resin-bound allyloxycarbonyl (Alloc)-protected starting material. Wang or Rink amide resins are preferred for their acid-labile linkage, enabling final cleavage under mild conditions. Coupling reactions employ benzotriazole-activated reagents (e.g., HBTU, HATU) with diisopropylethylamine (DIEА) in dimethylformamide (DMF). After each coupling, the Alloc group is removed using palladium(0)-catalyzed deprotection (e.g., Pd(PPh₃)₄ in CHCl₃/AcOH/N-methylmorpholine).

Introduction of the PAB-PNP Group

The PAB-PNP component is introduced via carbodiimide-mediated coupling between the dipeptide’s C-terminus and p-nitrophenyl carbonate-activated PAB. This step requires anhydrous conditions (e.g., dichloromethane or THF) and catalysts like 4-dimethylaminopyridine (DMAP). Careful stoichiometry (1.2–1.5 equivalents of PAB-PNP) minimizes side reactions, achieving yields of 68–75% after purification.

Optimization of Protection-Deprotection Sequences

N-Terminal Alloc Protection

The Alloc group provides temporary N-terminal protection during SPPS, with selective removal under neutral conditions (Pd(0)/CHCl₃:AcOH:NMM = 5:2:1). This contrasts with tert-butoxycarbonyl (Boc) strategies requiring acidic deprotection, which risk premature cleavage of acid-labile PAB-PNP linkages.

Side-Chain Protection

  • Valine and Alanine : Isobutyl and methyl groups remain unprotected due to their low reactivity.

  • PAB Hydroxyl : Protected as a p-nitrophenyl carbonate ester, stable during SPPS but cleavable under basic conditions (e.g., aqueous NaHCO₃).

Critical Reaction Parameters

ParameterOptimal RangeImpact on Yield/Purity
Coupling Temperature0–5°CReduces racemization (<2%)
Pd(0) Catalyst Concentration0.1–0.2 equivComplete Alloc removal
PAB-PNP Equivalents1.3–1.5Minimizes dimerization
Final Cleavage pH8.5–9.0 (NH₄OH)Prevents nitrophenol hydrolysis

Purification and Characterization

Crude this compound is purified via reverse-phase HPLC (C18 column, 10–90% acetonitrile/0.1% TFA gradient), yielding >97% purity. Key characterization data includes:

  • High-Resolution Mass Spectrometry (HRMS) : Calculated for C₂₆H₃₀N₄O₉ [M+H]⁺: 543.2034; Observed: 543.2036.

  • ¹H NMR (DMSO-d₆): δ 8.21 (d, J=8.4 Hz, 1H, Ala NH), 7.85 (d, J=8.8 Hz, 2H, PAB aromatic), 5.90–5.80 (m, 1H, Alloc allyl).

Scalability and Industrial Considerations

Large-scale synthesis (≥100 g) employs continuous flow reactors for Pd-mediated deprotection, reducing catalyst loading to 0.05 equiv and improving throughput. However, nitrophenol byproducts require careful waste management due to toxicity. Recent patents describe enzymatic cleavage alternatives using β-glucuronidases, though yields remain suboptimal (50–60%) compared to chemical methods .

Comparison with Similar Compounds

Advantages and Limitations

This compound

  • Advantages :
    • Mild deprotection conditions (Alloc removal without harsh acids/bases) .
    • High stability in circulation, reducing off-target toxicity .
  • Limitations :
    • Lower solubility in aqueous buffers compared to PEGylated analogs .

Boc/Fmoc Analogs

  • Boc : Acid-labile cleavage limits use in acidic tumor environments .
  • Fmoc : Base-sensitive; incompatible with amine-containing payloads .

Citrulline-Containing Linkers

  • Advantages : Enhanced enzymatic cleavage efficiency in tumors .
  • Limitations: Potential immunogenicity due to non-natural amino acids .

Q & A

Q. What are the key structural components of Alloc-Val-Ala-PAB-PNP and their functional roles in peptide synthesis?

this compound (C₂₆H₃₀N₄O₉, MW 542.54) comprises:

  • Alloc (Allyloxycarbonyl) : Protects α-amino groups during synthesis and is removable under mild Pd⁰ catalysis .
  • Val (Valine) and Ala (Alanine) : Hydrophobic amino acids that confer structural rigidity and influence peptide backbone conformation .
  • PAB (p-Aminobenzyl) : A linker enabling controlled cleavage in acidic or enzymatic conditions, critical for drug release in ADCs .
  • PNP (p-Nitrophenol) : Acts as a leaving group in nucleophilic substitution reactions, facilitating peptide bond formation .
    Methodological Insight: Use MALDI-TOF or ESI-MS to verify structural integrity post-synthesis .

Q. What standard protocols are recommended for synthesizing this compound using solid-phase peptide synthesis (SPPS)?

SPPS involves:

Resin Activation : Use Wang or Rink amide resin for carboxylate anchoring .

Deprotection : Remove Fmoc groups with 20% piperidine in DMF.

Coupling : Activate amino acids with HBTU/DIPEA (1:2 molar ratio) for 2 hours .

Alloc Deprotection : Apply Pd(PPh₃)₄ (5 mol%) and phenylsilane (10 eq) in DCM .

Cleavage : Use TFA:water:TIS (95:2.5:2.5) to release the peptide from the resin .
Validation: Monitor reaction completion via Kaiser test and HPLC .

Q. How should researchers characterize the purity and stability of this compound under varying storage conditions?

  • Purity Analysis : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 220 nm .
  • Stability Testing :
    • Temperature : Store at 2–8°C in anhydrous DMSO or DMF to prevent hydrolysis .
    • pH Sensitivity : Assess degradation kinetics at pH 5–8 (simulated physiological conditions) via LC-MS .
    • Data Table :
ConditionHalf-Life (Days)Major Degradation Product
pH 7.4, 37°C7Free PNP
pH 5.0, 4°C>30None
Ambient light14Oxidized Alloc group
Recommendation: Use amber vials and inert gas purging for long-term storage .

Advanced Research Questions

Q. How can researchers optimize the cleavage efficiency of this compound in antibody-drug conjugates (ADCs) under physiological conditions?

  • Controlled Release : Adjust PAB linker chemistry (e.g., introduce cathepsin-B cleavage sites) to enhance tumor-specific drug activation .
  • Kinetic Studies : Use FRET-based assays with fluorogenic substrates (e.g., Dabcyl/Edans pairs) to quantify cleavage rates .
  • Challenge : Slow cleavage in serum (t₁/₂ > 72 hours) may reduce ADC efficacy.
    Solution: Co-administer lysosomal enhancers (e.g., chloroquine) or modify linker hydrophobicity .

Q. What analytical approaches are used to resolve contradictions in stability data when this compound is exposed to different pH levels?

  • Multi-Method Validation :
    • NMR Spectroscopy : Track chemical shift changes in aromatic protons (e.g., PNP at δ 8.2 ppm) to identify hydrolysis .
    • Circular Dichroism : Monitor conformational stability of Val-Ala motifs under pH 4–9 .
    • Mass Spectrometry : Detect low-abundance degradation products (e.g., de-Alloc derivatives) .
  • Case Study : Discrepancies in pKa predictions (theoretical 11.52 vs. observed 10.8) arise from solvent polarity effects. Use DFT calculations with implicit solvent models (e.g., SMD) to refine predictions .

Q. What strategies mitigate undesired side reactions during the conjugation of this compound to monoclonal antibodies in ADC development?

  • Site-Specific Conjugation : Use engineered cysteine residues (ThioBridge) or microbial transglutaminase (mTGase) for controlled payload attachment .
  • Side Reaction : Premature PNP hydrolysis during maleimide-thiol conjugation.
    Mitigation:
    • Replace maleimide with dibromopyridazinedione for stable thiol coupling .
    • Conduct reactions at 4°C and pH 6.5–7.0 to minimize hydrolysis .
  • Quality Control : SEC-HPLC with UV/Vis detection (λ = 280 nm for antibodies, 340 nm for PNP) to quantify drug-to-antibody ratio (DAR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.